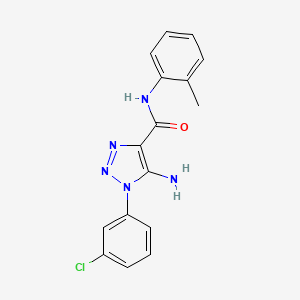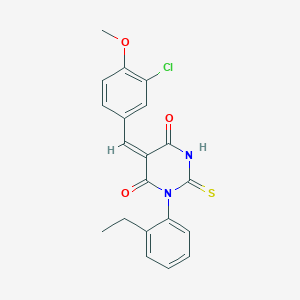
2-(1H-imidazol-1-yl)-1-(4-nitrophenyl)ethanone hydrochloride
Descripción general
Descripción
2-(1H-imidazol-1-yl)-1-(4-nitrophenyl)ethanone hydrochloride, also known as INE, is a chemical compound used in scientific research. This compound has gained attention due to its potential therapeutic effects in treating various diseases. INE is a white crystalline powder that is soluble in water and other polar solvents.
Mecanismo De Acción
The mechanism of action of 2-(1H-imidazol-1-yl)-1-(4-nitrophenyl)ethanone hydrochloride is not fully understood, but studies have suggested that it acts through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation. Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1H-imidazol-1-yl)-1-(4-nitrophenyl)ethanone hydrochloride in lab experiments is its availability and cost-effectiveness. This compound is readily available and can be synthesized in large quantities. Additionally, this compound has been shown to have potential therapeutic effects in various diseases, making it a promising compound for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects in high doses, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are many future directions for research on 2-(1H-imidazol-1-yl)-1-(4-nitrophenyl)ethanone hydrochloride. One direction is to further investigate its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. Additionally, future research could focus on identifying the specific molecular targets of this compound and its mechanism of action. Furthermore, studies could investigate the optimal dosage and administration of this compound for therapeutic use. Overall, this compound is a promising compound for further research and has the potential to lead to the development of new treatments for various diseases.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound with potential therapeutic effects in various diseases. Its synthesis method is efficient and cost-effective, and it has been studied for its potential therapeutic effects in cancer, inflammation, and neurological disorders. While its mechanism of action is not fully understood, it has been shown to act through multiple pathways. This compound has various biochemical and physiological effects and is a promising compound for further research. Future research could focus on identifying its molecular targets, optimal dosage, and administration for therapeutic use.
Aplicaciones Científicas De Investigación
2-(1H-imidazol-1-yl)-1-(4-nitrophenyl)ethanone hydrochloride has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(1H-imidazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3.ClH/c15-11(7-13-6-5-12-8-13)9-1-3-10(4-2-9)14(16)17;/h1-6,8H,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMYYVKXEQTENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C[N+]2=CNC=C2)[N+](=O)[O-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-fluorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5070064.png)
![5-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)isophthalic acid](/img/structure/B5070065.png)

![(3aS*,6aR*)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5070077.png)
![4-(4-nitrophenyl)-6-(1-pyrrolidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5070078.png)
![2-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5070117.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5070123.png)

![2-[(8-methoxy-4-methyl-2-quinolinyl)(propyl)amino]ethanol](/img/structure/B5070144.png)
![propyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5070149.png)
![1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B5070150.png)
![ethyl (2-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5070155.png)
![2,4-dichloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5070170.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide](/img/structure/B5070182.png)
